5-Chloro-pyridine-2-sulfonyl chloride hydrochloride

Overview

Description

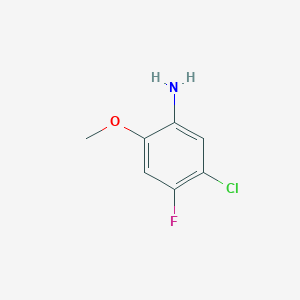

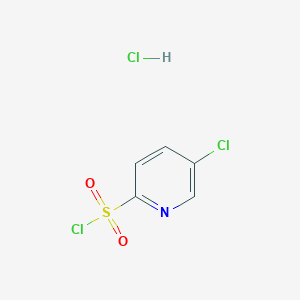

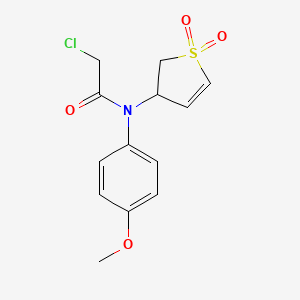

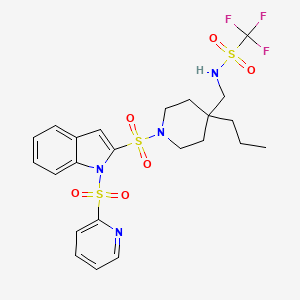

5-Chloro-pyridine-2-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4Cl3NO2S . It is an off-white solid and is used for the preparation of pyridinesulfonyl derivatives .

Molecular Structure Analysis

The InChI code for 5-Chloro-pyridine-2-sulfonyl chloride hydrochloride is 1S/C5H3Cl2NO2S.ClH/c6-4-1-2-5 (8-3-4)11 (7,9)10;/h1-3H;1H . This indicates the presence of a pyridine ring with sulfonyl chloride and hydrochloride functional groups.Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-pyridine-2-sulfonyl chloride hydrochloride are not detailed in the literature, similar compounds are known to undergo electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

5-Chloro-pyridine-2-sulfonyl chloride hydrochloride is an off-white solid . It has a molecular weight of 248.52 . The compound should be stored at temperatures less than or equal to -4 °C .Scientific Research Applications

Ruthenium-Catalyzed Sulfonylation

A study by Ramesh and Jeganmohan (2017) highlights the use of aromatic sulfonyl chlorides, including 5-Chloro-pyridine-2-sulfonyl chloride, in the ruthenium-catalyzed remote sulfonylation at the C5 position of the pyridine group. This process, which involves C-H bond activation, showcases the compound's utility in synthesizing N-aryl-2-aminopyridines with potential applications in pharmaceuticals and materials science (Ramesh & Jeganmohan, 2017).

Ionic Liquid and Catalyst Synthesis

Research by Khazaei et al. (2013) and Moosavi-Zare et al. (2013) introduced a novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride, derived from similar sulfonyl chloride compounds. This material has been utilized as an efficient, homogeneous, and reusable catalyst for synthesizing hexahydroquinolines and tetrahydrobenzo[a]-xanthen-11-ones, indicating its importance in facilitating solvent-free, green chemical processes (Khazaei et al., 2013) (Moosavi-Zare et al., 2013).

Advanced Materials Development

Liu et al. (2013) utilized a diamine containing pyridine and trifluoromethylphenyl groups, derived from similar sulfonyl chloride chemicals, to synthesize novel soluble fluorinated polyamides. These materials exhibit low dielectric constants, high thermal stability, and excellent mechanical properties, making them suitable for applications in electronics and aerospace industries (Liu et al., 2013).

Analytical Chemistry Applications

Issac and Kumar (2010) developed a poly(p-toluene sulfonic acid) modified glassy carbon electrode for the enhanced detection of pyridine-2-aldoxime methochloride, demonstrating the utility of pyridine-sulfonyl chloride derivatives in creating sensitive and selective sensors for chemical analysis (Issac & Kumar, 2010).

Synthesis of Heterocyclic Compounds

El-Sayed (2006) and Zare et al. (2015) have shown that sulfonic acid-functionalized pyridinium chloride, a compound related to 5-Chloro-pyridine-2-sulfonyl chloride hydrochloride, can be used as an efficient catalyst in the synthesis of biologically active heterocycles and imidazoles, respectively. These findings underscore the compound's role in medicinal chemistry for the development of new therapeutic agents (El-Sayed, 2006) (Zare et al., 2015).

Safety and Hazards

properties

IUPAC Name |

5-chloropyridine-2-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZQGTAISSEOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyridine-2-sulfonyl chloride hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1487496.png)

![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)

![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)